Phe-Gly-OMe
Overview
Description
Phe-Gly-OMe is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Peptide Derivatives : A study by Matoni and Berndt (1980) demonstrated the thermal synthesis of the pentapeptide derivative Z-(L)-Ala-(L)-Phe-Gly-(L)-Phe-Gly-OMe, highlighting the compound's potential in peptide synthesis and drug development (Matoni & Berndt, 1980).
Conformational Studies of Dehydropeptides : Research by Lisowski et al. (2010) on dehydropeptides, including Boc-Gly-Δ(Z)Phe-Gly-Phe-OMe, used CD and NMR studies to determine their solution conformations. This research provides insights into peptide structure and function (Lisowski et al., 2010).
Enhanced Transdermal Delivery : Yamamoto et al. (2003) investigated how chemical modification of phenylalanyl-glycine (Phe-Gly) with various fatty acids enhanced its stability, permeability, and accumulation in the skin. This has implications for drug delivery systems (Yamamoto et al., 2003).
Self-Assembling Tripeptide as Organogelator : Dutta, Chattopadhyay, and Pramanik (2010) studied the self-assembly of the tripeptide Boc-Phe-Gly-m-ABA-OMe I, showing its effectiveness as a gelator of aromatic organic solvents. This has potential applications in nanotechnology and materials science (Dutta, Chattopadhyay, & Pramanik, 2010).
Peptide Bond Formation : Research by Terashima, Wagatsuma, and Yamada (1973) explored novel peptide bond formation using Phe-Gly derivatives, contributing to our understanding of peptide chemistry and potential applications in synthetic biology (Terashima, Wagatsuma, & Yamada, 1973).
Neurodegenerative Disease Research : Moitra, Subramanian, and Bhattacharya (2017) reported that the absence of the tripeptide Lys-Phe-Gly (KFG) is associated with neurodegenerative diseases, highlighting the importance of Phe-Gly sequences in neurological research (Moitra, Subramanian, & Bhattacharya, 2017).
Opioid Activity of Peptide Fragments : Radomirov et al. (1994) studied the opioid effects of H-Gly-Phe-OMe on guinea pig ileum, indicating potential applications in pain management and opioid research (Radomirov et al., 1994).
Peptide Transport in Bacteria : Smith, Archer, and Dunn (1970) investigated the uptake of Phe-Gly-Gly peptides by Escherichia coli, providing insights into peptide transport mechanisms in bacteria (Smith, Archer, & Dunn, 1970).
properties
IUPAC Name |
ethyl 2-[(2-amino-3-phenylpropanoyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12(16)9-15-13(17)11(14)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQSDSTZLOQAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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